ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole ring, a methanesulfonyl group, a piperidine ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and esterification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Esterification: Esterification reactions typically involve the use of acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups.
Esterification: Formation of esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[(2S)-1-methanesulfonylpiperidine-2-amido]benzoate: Similar structure but different functional groups.
Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate: Similar core structure but different positions of functional groups.
Uniqueness: Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate stands out due to its specific arrangement of functional groups, which can lead to unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies, data tables, and case evaluations.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of various functional groups into the benzothiazole structure often enhances its pharmacological profile. The specific compound in focus, this compound, exemplifies this trend.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with piperidine derivatives under specific conditions. The characterization of the synthesized compound is usually performed using techniques such as NMR and mass spectrometry to confirm structural integrity.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of benzothiazole derivatives. For instance:
- A series of benzothiazole derivatives were evaluated for their antimicrobial activity against various bacterial strains. The results indicated that modifications at the 6-position of the benzothiazole ring could significantly enhance antibacterial properties .
- This compound has shown promising results against Gram-positive and Gram-negative bacteria in preliminary assays.
Compound | Microbial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. This compound has been evaluated for its effects on various cancer cell lines:
- In vitro studies demonstrated that this compound inhibits cell proliferation in A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Cell Line | IC50 (µM) | Effect |
---|---|---|
A431 | 10 | Induces apoptosis |
A549 | 12 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of benzothiazole derivatives, this compound was tested against a panel of bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Mechanism
Research involving this compound demonstrated its ability to inhibit tumor growth in xenograft models. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2, enhancing apoptosis in cancer cells .
Properties
IUPAC Name |
ethyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-25-16(22)12-4-5-13-14(10-12)26-17(18-13)19-15(21)11-6-8-20(9-7-11)27(2,23)24/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVOLUICSBWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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